Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)

Vue d'ensemble

Description

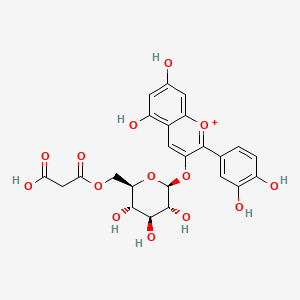

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is an anthocyanin cation consisting of cyanidin with a 6-O-malonyl-beta-D-glucosyl residue attached at the 3-hydroxy position . This compound is a type of anthocyanin, which are water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables . Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is particularly noted for its antioxidant properties and potential health benefits .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) typically involves the enzymatic glycosylation of cyanidin . This process can be carried out using recombinant Escherichia coli strains engineered to express the necessary glycosyltransferase enzymes . The reaction conditions often include the presence of UDP-glucose as a glycosyl donor and cyanidin as the acceptor molecule .

Industrial Production Methods

Industrial production of cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) can be achieved through biotechnological methods involving the fermentation of genetically modified microorganisms . These microorganisms are engineered to produce high yields of the desired anthocyanin by optimizing the expression of key biosynthetic enzymes . The fermentation process is followed by extraction and purification steps to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound under mild conditions.

Substitution: Substitution reactions often involve nucleophilic reagents such as hydroxide ions or amines.

Major Products

The major products formed from these reactions include various derivatives of cyanidin, such as cyanidin 3-O-glucoside and cyanidin 3-O-sophoroside .

Applications De Recherche Scientifique

Biological Activities

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) exhibits several bioactivities that make it a subject of interest in nutraceutical research:

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can help mitigate oxidative stress in cells .

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation, potentially benefiting conditions such as arthritis and other inflammatory diseases .

- Neuroprotective Potential : Studies have suggested that this anthocyanin may offer neuroprotective effects, which could be beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's .

- Gastroprotective Effects : It has been shown to protect gastric mucosa, making it relevant for gastrointestinal health .

Nutritional Applications

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is increasingly recognized for its role in human nutrition:

- Dietary Supplementation : Due to its health-promoting properties, it is considered for inclusion in dietary supplements aimed at enhancing overall health and preventing chronic diseases.

- Biomarker for Anthocyanin Intake : This compound has been identified as a potential biomarker for the consumption of anthocyanin-rich foods, helping researchers assess dietary intake levels in studies involving human subjects .

Cosmetic Applications

The cosmetic industry is exploring the use of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) due to its antioxidant properties:

- Skin Care Products : Its ability to combat oxidative stress makes it suitable for formulations aimed at skin protection and anti-aging.

- Natural Colorant : As a natural pigment, it can be utilized in various cosmetic products to provide color without synthetic additives.

Case Studies

Several studies have documented the effects and applications of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside):

- Neuroprotective Effects : A study published in Food Chemistry demonstrated that this compound could inhibit neuroinflammation and promote neuronal survival in vitro, suggesting potential therapeutic applications for neurodegenerative diseases.

- Gastrointestinal Health : Research published in Molecules highlighted the gastroprotective effects of cyanidin derivatives, including Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside), against Helicobacter pylori infection, indicating its potential role in managing gastric disorders .

- Cosmetic Formulations : A case study on skincare products incorporating this anthocyanin showed improved skin hydration and elasticity among users, reinforcing its utility in cosmetic applications.

Mécanisme D'action

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) exerts its effects primarily through its antioxidant activity . It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage . The compound also modulates various signaling pathways, including the NF-κB and Nrf2 pathways, which are involved in inflammation and cellular defense mechanisms . Additionally, it inhibits enzymes such as cyclooxygenase and lipoxygenase, which play roles in inflammatory processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyanidin 3-O-glucoside: Another anthocyanin with similar antioxidant properties but without the malonyl group.

Pelargonidin 3-O-glucoside: An anthocyanin with a similar structure but different glycosylation pattern.

Uniqueness

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is unique due to the presence of the malonyl group, which enhances its stability and bioavailability compared to other anthocyanins . This structural feature also contributes to its distinct color properties and potential health benefits .

Activité Biologique

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) (Cy-Mal-3G) is a specific anthocyanin derivative known for its potent biological activities. This compound is primarily found in various fruits and vegetables, contributing not only to their color but also to their health benefits. The following sections will explore the biological activities of Cy-Mal-3G, including its antioxidant, anti-inflammatory, and anti-cancer properties, supported by recent research findings.

Chemical Structure and Properties

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is a glycosylated form of cyanidin, characterized by the presence of a malonyl group attached to the glucose moiety. This structural modification enhances its stability and bioactivity compared to other anthocyanins.

Antioxidant Activity

Cy-Mal-3G exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. Research indicates that this compound can scavenge various reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Mechanism of Action : The antioxidant activity is primarily attributed to the hydroxyl groups present in the anthocyanin structure, which can donate electrons to free radicals, stabilizing them and preventing cellular damage .

Anti-inflammatory Effects

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) has been shown to exert anti-inflammatory effects through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that Cy-Mal-3G can reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

- NF-kB Pathway Modulation : The compound inhibits the NF-kB signaling pathway, which plays a critical role in the inflammatory response .

Anti-cancer Properties

Emerging evidence suggests that Cy-Mal-3G possesses anti-cancer properties, making it a subject of interest in cancer research:

- Cell Line Studies : In vitro studies have shown that Cy-Mal-3G can induce apoptosis in various cancer cell lines, including colon and breast cancer cells. This effect is mediated through the activation of caspases and modulation of apoptotic proteins .

- Animal Studies : In vivo studies using rodent models have indicated that dietary supplementation with Cy-Mal-3G reduces tumor growth and metastasis in cancer models .

Metabolism and Bioavailability

The bioavailability of Cy-Mal-3G is an important aspect influencing its biological activity. After ingestion, this compound undergoes metabolic transformations that enhance its absorption and efficacy:

- Metabolic Pathways : Following consumption, Cy-Mal-3G is metabolized into various phenolic compounds that retain biological activity. Key metabolites include protocatechuic acid and phloroglucinaldehyde .

- Bioavailability Studies : Research indicates that the bioavailability of Cy-Mal-3G ranges between 2.5% to 18.5%, comparable to other flavonoids . The compound's half-life varies significantly based on individual metabolism but has been observed to be around 12.4 to 51.6 hours post-consumption .

Case Studies

Several case studies have highlighted the health benefits associated with dietary intake of Cy-Mal-3G:

- Berry Consumption Study : A study involving participants consuming anthocyanin-rich berries demonstrated increased plasma levels of Cy-Mal-3G, correlating with reduced markers of oxidative stress and inflammation .

- Colorectal Cancer Patients : In patients with colorectal adenocarcinomas, acute intake of blueberry extracts rich in Cy-Mal-3G was associated with changes in DNA methylation patterns linked to cancer progression .

Propriétés

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O14/c25-10-4-13(27)11-6-16(23(36-15(11)5-10)9-1-2-12(26)14(28)3-9)37-24-22(34)21(33)20(32)17(38-24)8-35-19(31)7-18(29)30/h1-6,17,20-22,24,32-34H,7-8H2,(H4-,25,26,27,28,29,30)/p+1/t17-,20-,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQLTZUOXIQBDO-JZWLZXDTSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23O14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332139 | |

| Record name | Cyanidin-3-(6'-malonylglucoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171828-62-9 | |

| Record name | Cyanidin 3-(6′-malonylglucoside) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171828-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin-3-(6'-malonylglucoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.